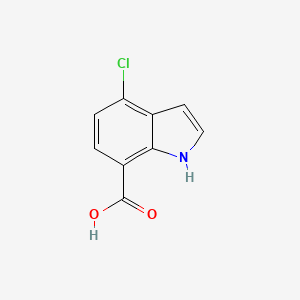4-Chloro-1H-indole-7-carboxylic acid
CAS No.: 875305-77-4
Cat. No.: VC7851474
Molecular Formula: C9H6ClNO2
Molecular Weight: 195.60
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 875305-77-4 |
|---|---|
| Molecular Formula | C9H6ClNO2 |
| Molecular Weight | 195.60 |
| IUPAC Name | 4-chloro-1H-indole-7-carboxylic acid |
| Standard InChI | InChI=1S/C9H6ClNO2/c10-7-2-1-6(9(12)13)8-5(7)3-4-11-8/h1-4,11H,(H,12,13) |
| Standard InChI Key | FSSABPRCBJORSR-UHFFFAOYSA-N |
| SMILES | C1=CC(=C2C=CNC2=C1C(=O)O)Cl |
| Canonical SMILES | C1=CC(=C2C=CNC2=C1C(=O)O)Cl |
Introduction
Structural and Physicochemical Properties
The compound’s molecular formula is , with a molecular weight of 195.60 g/mol. Key features include:
Structural Characteristics
-
Indole backbone: A bicyclic system with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
-
Substituents:
Physical Properties
Synthesis and Reactivity
Hydrolysis of Esters
A common method involves alkaline hydrolysis of ethyl 7-chloroindole-2-carboxylate derivatives:
-
Reagents: Sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in aqueous ethanol.
-
Conditions: Reflux for 1–18 hours, followed by acidification with HCl .
-
Yield: Up to 95.8% reported for analogous indolecarboxylic acids .
Acylation-Hydrolysis Strategy
-
Step 1: Acylation of 4,6-dimethoxyindoles with trichloroacetyl chloride.
-
Step 2: Hydrolysis of the trichloroacetyl group to yield the carboxylic acid .
Chemical Reactivity
-
Carboxylic Acid Group: Participates in esterification, amidation, and salt formation.
-
Chlorine Substituent: Susceptible to nucleophilic substitution (e.g., Suzuki coupling).
-
Indole Core: Electrophilic substitution at C2 or C3 positions, influenced by methoxy and carboxylic acid directing groups .
Applications in Research
Medicinal Chemistry
The compound serves as a precursor for bioactive molecules:
-
Antimicrobial Agents: Indole derivatives exhibit activity against bacterial and fungal pathogens .
-
Anti-inflammatory Compounds: Structural analogs have shown inhibition of cyclooxygenase (COX) enzymes .
Macrocycle Synthesis
In acid-catalyzed reactions with aryl aldehydes, 4-chloro-1H-indole-7-carboxylic acid forms calixindoles—macrocyclic structures with applications in host-guest chemistry and catalysis. Key findings include:
-
Unsymmetrical Linkages: Forms 2,2’-, 2,7’-, and 7,7’-linked macrocycles, contrasting with parent indoles that favor symmetrical 2,7’-linkages .
| Hazard Statement | Precautionary Measures |
|---|---|
| H315 (Skin irritation) | Wear gloves and protective clothing |
| H319 (Eye irritation) | Use safety goggles |
| H335 (Respiratory irritation) | Use in well-ventilated areas |
Recent Research Advancements
Structural Modifications
-
C3 Functionalization: Introduction of hydroxymethyl groups via Vilsmeier–Haack formylation enables further derivatization (e.g., azide incorporation for click chemistry) .
-
Cross-Coupling Reactions: Palladium-catalyzed couplings at C4–Cl position to generate biaryl systems .
Biological Evaluations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume